molecular formula C6H12N2O2 B2733553 2-Methyloxolane-3-carbohydrazide CAS No. 1502082-16-7

2-Methyloxolane-3-carbohydrazide

Cat. No.: B2733553
CAS No.: 1502082-16-7
M. Wt: 144.174
InChI Key: CTMNWXWTRCEVHF-UHFFFAOYSA-N
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Description

2-Methyloxolane-3-carbohydrazide is a chemical compound that belongs to the class of oxolane derivatives. It is commonly used in various fields such as medical research, environmental research, and industrial research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxolane-3-carbohydrazide typically involves the reaction of 2-methyloxolane with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the carbohydrazide derivative. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high throughput. The process is designed to minimize waste and maximize the efficiency of raw material usage. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyloxolane-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and various substituted oxolane compounds. These products have diverse applications in different fields of research and industry .

Scientific Research Applications

2-Methyloxolane-3-carbohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyloxolane-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxolane: A related compound used as a solvent and in the synthesis of other chemicals.

    2-Methyltetrahydrofuran: Another oxolane derivative with similar applications in green chemistry and industrial processes.

Uniqueness

Unlike its similar compounds, it has shown promising results in biological research, making it a compound of interest for further studies .

Properties

IUPAC Name

2-methyloxolane-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4-5(2-3-10-4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMNWXWTRCEVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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